N-benzylidene-4-methylbenzenesulfonamide
CAS No.: 13707-41-0
Cat. No.: VC0184512
Molecular Formula: C14H13NO2S
Molecular Weight: 259.32352
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13707-41-0 |
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Molecular Formula | C14H13NO2S |
Molecular Weight | 259.32352 |
IUPAC Name | N-benzylidene-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
N-benzylidene-4-methylbenzenesulfonamide (CAS Number: 13707-41-0) is a crystalline compound with the molecular formula C₁₄H₁₃NO₂S and a molecular weight of 259.32400 g/mol. The structure features a benzylidene group attached to the nitrogen atom of a methylbenzenesulfonamide moiety, creating an imine (C=N) linkage that serves as a key reactive site in many applications .
Physical Properties
The compound exhibits distinct physical characteristics that contribute to its behavior in various chemical environments. Table 1 summarizes the key physical properties of N-benzylidene-4-methylbenzenesulfonamide.
Property | Value | Method |
---|---|---|
Molecular Weight | 259.32400 g/mol | Calculated |
Density | 1.15±0.1 g/cm³ | Predicted |
Boiling Point | 415.7±38.0 °C | Predicted |
Melting Point | 112-117°C | Experimental |
Exact Mass | 259.06700 | Calculated |
PSA (Polar Surface Area) | 54.88000 | Calculated |
LogP | 3.88360 | Calculated |
The relatively high melting point (112-117°C) suggests strong intermolecular forces within the crystal structure, likely due to hydrogen bonding and π-π stacking interactions between aromatic rings .
Chemical Reactivity
The C=N bond in N-benzylidene-4-methylbenzenesulfonamide is particularly reactive, making this compound valuable in various chemical transformations. The electrophilic nature of the carbon in the C=N bond makes it susceptible to nucleophilic attack, while the aromatic rings contribute to its stability through resonance effects .
Synthesis Methods
The synthesis of N-benzylidene-4-methylbenzenesulfonamide generally involves the condensation reaction between an aldehyde (benzaldehyde) and a sulfonamide (4-methylbenzenesulfonamide or p-toluenesulfonamide). Several methods have been documented for the preparation of this compound and its derivatives.
Classical Condensation Reaction
The most common approach involves the direct condensation of benzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid catalyst. This reaction typically follows the mechanism:
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Nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of benzaldehyde
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Formation of a tetrahedral intermediate
Microwave-Assisted Synthesis
Modern synthetic approaches utilize microwave irradiation to enhance the reaction efficiency. This method significantly reduces reaction time and often improves yields compared to conventional heating methods .
Catalytic Systems
Various catalytic systems have been employed to facilitate the synthesis of N-benzylidene-4-methylbenzenesulfonamide and its derivatives. These include:
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Lewis acids (e.g., BF₃, AlCl₃)
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Brønsted acids (e.g., p-toluenesulfonic acid)
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Solid acid catalysts (e.g., silica-supported catalysts)
These catalysts enhance the electrophilicity of the carbonyl group, facilitating the condensation reaction with the sulfonamide .
Structural Characterization
Understanding the structural features of N-benzylidene-4-methylbenzenesulfonamide is essential for predicting its reactivity and applications. While specific crystallographic data for N-benzylidene-4-methylbenzenesulfonamide is limited in the provided sources, insights can be drawn from related compounds.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structural features of N-benzylidene-4-methylbenzenesulfonamide:
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The C=N stretching band in IR spectroscopy typically appears around 1620-1640 cm⁻¹
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¹H NMR spectroscopy shows characteristic signals for the methyl group, aromatic protons, and the imine proton
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¹³C NMR spectroscopy reveals the distinct carbon environments, including the characteristic imine carbon signal around 160-165 ppm
Structural Comparison with Related Compounds
Comparing N-benzylidene-4-methylbenzenesulfonamide with related sulfonamides provides insights into its structural features. For instance, the bond distances and angles observed in N-allyl-N-benzyl-4-methylbenzenesulfonamide can serve as a reference point .
In N-allyl-N-benzyl-4-methylbenzenesulfonamide, the S-N bond length is approximately 1.636 Å, and the S=O bond lengths are 1.4290 Å and 1.4342 Å. Similar values would be expected for N-benzylidene-4-methylbenzenesulfonamide, with potential variations due to the imine functionality .
Applications in Organic Synthesis
N-benzylidene-4-methylbenzenesulfonamide serves as a versatile building block and intermediate in organic synthesis due to its unique reactivity pattern.
As an Electrophile
The C=N bond in N-benzylidene-4-methylbenzenesulfonamide readily undergoes nucleophilic addition reactions with various nucleophiles, making it valuable in the synthesis of:
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Nitrogen-containing heterocycles
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β-amino sulfonamides
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Functionalized benzylic compounds
In Asymmetric Synthesis
The compound and its derivatives have been employed in asymmetric synthetic methodologies:
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As substrates for asymmetric hydrogenation reactions
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In stereoselective addition reactions
As Protecting Groups
The benzylidene group can serve as a protecting group for primary amines, with the advantage of being easily removed under mild conditions. This property makes N-benzylidene-4-methylbenzenesulfonamide useful in multi-step synthetic sequences requiring temporary amine protection.
Structure-Activity Relationships
Understanding the relationship between structural modifications and the resulting properties of N-benzylidene-4-methylbenzenesulfonamide derivatives provides valuable insights for designing compounds with tailored properties.
Effect of Substituents
Substituents on both the benzylidene and tosyl moieties significantly influence the compound's reactivity and physical properties:
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Electron-withdrawing groups enhance the electrophilicity of the imine carbon
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Electron-donating groups increase the nucleophilicity of the nitrogen
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Steric factors affect the accessibility of the reactive sites
Comparison with Related Sulfonamide Derivatives
The N-benzylbenzenesulfonamide moiety, similar to the structure found in N-benzylidene-4-methylbenzenesulfonamide, is present in compounds with significant biological activities. For instance, certain N-benzylbenzenesulfonamide derivatives exhibit inhibitory effects against γ-secretase, an enzyme implicated in Alzheimer's disease pathology .
This structural similarity suggests potential biological applications for N-benzylidene-4-methylbenzenesulfonamide derivatives, particularly in the development of compounds targeting neurodegenerative disorders.
Future Research Directions
The versatility and reactivity of N-benzylidene-4-methylbenzenesulfonamide open avenues for further exploration in various domains:
Catalyst Development
The compound's structure offers opportunities for designing new catalytic systems by incorporating various functional groups that can influence selectivity and efficiency in organic transformations.
Medicinal Chemistry Applications
Given the biological activity of related sulfonamide derivatives, investigating the potential medicinal applications of N-benzylidene-4-methylbenzenesulfonamide and its derivatives could lead to new therapeutic agents.
Materials Science
The rigid structure and potential for π-π interactions make this compound interesting for materials science applications, particularly in the development of ordered molecular assemblies.
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